2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)-
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Overview
Description
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazinedione core with a hexyl chain and a pyridinylamino phenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)-2,3-piperazinedione
- 2,3-Piperazinedione,1-hexyl-4-[[4-[(4-pyridinylmethyl)amino]phenyl]methyl]-
Uniqueness
2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyridinylamino)phenyl)methyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77917-56-7 |
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Molecular Formula |
C22H28N4O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-hexyl-4-[[4-(pyridin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C22H28N4O2/c1-2-3-4-7-14-25-15-16-26(22(28)21(25)27)17-18-9-11-19(12-10-18)24-20-8-5-6-13-23-20/h5-6,8-13H,2-4,7,14-17H2,1H3,(H,23,24) |
InChI Key |
SNJHZSOPAZVOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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